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Compound of Interest

Compound Name: Dryocrassin ABBA

Cat. No.: B084698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dryocrassin ABBA is a phloroglucinol derivative isolated from the rhizome of Dryopteris

crassirhizoma.[1][2] This natural compound has garnered significant attention in the scientific

community due to its diverse biological activities, including anti-cancer, antiviral, antibacterial,

and antifungal properties.[1][3][4][5] These characteristics make Dryocrassin ABBA a

valuable tool for a wide range of applications in molecular biology research and a promising

candidate for drug development.

These application notes provide an overview of the known mechanisms of action of

Dryocrassin ABBA and detailed protocols for its use in various experimental settings.
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Property Value Reference

Purity
>99% (as determined by

HPLC)
[6][7]

Molecular Weight
Not explicitly stated in provided

abstracts

Solubility

Details on solubility for

experimental use would

require further specific

investigation

Applications in Molecular Biology Research
Dryocrassin ABBA has demonstrated efficacy in several key areas of molecular biology

research:

Oncology Research: Inducing apoptosis in cancer cells.

Virology Research: Inhibiting viral replication and inflammatory responses.

Microbiology Research: Exerting antibacterial and antifungal effects.

I. Oncology Research: Induction of Apoptosis in
Hepatocellular Carcinoma
Dryocrassin ABBA has been shown to inhibit the growth of human hepatocellular carcinoma

(HepG2) cells by inducing apoptosis through a caspase-dependent mitochondrial pathway.[1]

[2] This process involves the upregulation of the tumor suppressor protein p53 and the pro-

apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
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Cell Line Assay
Concentration
(µg/mL)

Effect Reference

HepG2
Cell Viability

(MTT)
25 68% viability [1][2]

HepG2
Cell Viability

(MTT)
50 60% viability [1][2]

HepG2
Cell Viability

(MTT)
75 49% viability [1][2]

Signaling Pathway: Mitochondrial Apoptosis
The diagram below illustrates the proposed mechanism by which Dryocrassin ABBA induces

apoptosis in HepG2 cells.
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Caption: Dryocrassin ABBA-induced mitochondrial apoptosis pathway.

Experimental Protocols
This protocol is for determining the cytotoxic effect of Dryocrassin ABBA on cancer cell lines.
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Materials:

Dryocrassin ABBA

HepG2 cells (or other cancer cell line of interest)

96-well plates

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

MTT solvent (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Prepare serial dilutions of Dryocrassin ABBA in complete culture medium.

Remove the existing medium from the wells and add 100 µL of the Dryocrassin ABBA
dilutions. Include untreated control wells.

Incubate for 24, 48, or 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of MTT solvent to dissolve the formazan

crystals.

Shake the plate for 15 minutes on an orbital shaker.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.
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This protocol is for quantifying apoptosis induced by Dryocrassin ABBA.

Materials:

Dryocrassin ABBA-treated and untreated cells

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI) solution

1X Binding Buffer

Flow cytometer

Procedure:

Treat cells with the desired concentration of Dryocrassin ABBA for the desired time.

Harvest both adherent and floating cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

This protocol is for detecting changes in the expression of proteins such as p53, Bax, and Bcl-

2.

Materials:

Dryocrassin ABBA-treated and untreated cell lysates

RIPA buffer with protease inhibitors
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BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

II. Virology Research: Antiviral and Anti-
inflammatory Effects
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Dryocrassin ABBA has demonstrated significant antiviral activity against amantadine-resistant

H5N1 avian influenza virus and coronaviruses, including SARS-CoV-2.[3][8] Its mechanism of

action involves the inhibition of viral enzymes and the modulation of the host's inflammatory

response.[3][8]

Quantitative Data: Antiviral Activity
Virus Target Assay IC50 Reference

H5N1 Influenza

Virus
Neuraminidase

Enzyme

Inhibition
18.59 ± 4.53 µM [9]

SARS-CoV-2
Main Protease

(Mpro)

Enzyme

Inhibition
46.48 ± 1.1 µM [10]

SARS-CoV-2
Viral Replication

(Vero cells)

Immunofluoresce

nce
22.40 ± 0.73 µM [10]

SARS-CoV
Viral Replication

(Vero cells)

Immunofluoresce

nce
0.80 ± 0.07 µM [11]

MERS-CoV
Viral Replication

(Vero cells)

Immunofluoresce

nce

Inhibited, but

IC50 not

specified

[10]

In Vivo Model Virus
Dosage
(mg/kg)

Effect Reference

Mice H5N1 Influenza 12.5 60% survival rate [6][12]

Mice H5N1 Influenza 18.0 80% survival rate [6][12]

Mice H5N1 Influenza 33.0 87% survival rate [6][12]

Signaling Pathway: Modulation of Cytokine Response
The diagram below shows the effect of Dryocrassin ABBA on cytokine levels in H5N1-infected

mice.
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Caption: Dryocrassin ABBA's modulation of inflammatory cytokines.

Experimental Protocols
This protocol is for assessing the inhibitory effect of Dryocrassin ABBA on influenza

neuraminidase activity.

Materials:

Dryocrassin ABBA

Influenza virus stock

MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

Assay buffer (e.g., MES buffer with CaCl2)

Stop solution (e.g., NaOH)

Fluorometer

Procedure:

Methodological & Application

Check Availability & Pricing
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Prepare serial dilutions of Dryocrassin ABBA in assay buffer.

In a 96-well plate, mix the virus sample with the Dryocrassin ABBA dilutions and incubate.

Add the MUNANA substrate to initiate the enzymatic reaction and incubate.

Stop the reaction by adding the stop solution.

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer

(Excitation: ~365 nm, Emission: ~450 nm).

Calculate the percentage of inhibition and determine the IC50 value.

This protocol is for evaluating the inhibitory activity of Dryocrassin ABBA against SARS-CoV-

2 Mpro.

Materials:

Dryocrassin ABBA

Recombinant SARS-CoV-2 Mpro

Fluorogenic Mpro substrate (e.g., FRET-based peptide)

Assay buffer

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Dryocrassin ABBA in assay buffer.

In a 96-well plate, pre-incubate the Mpro enzyme with the Dryocrassin ABBA dilutions.

Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time using a fluorescence plate reader.

Calculate the initial reaction velocities and determine the percentage of inhibition.

Methodological & Application

Check Availability & Pricing
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Calculate the IC50 value from the dose-response curve.

III. Microbiology Research: Antibacterial and
Antifungal Activity
Dryocrassin ABBA exhibits inhibitory effects against the bacterium Staphylococcus aureus

and the fungus Fusarium oxysporum.[4][13]

Mechanism of Action: Antibacterial
Dryocrassin ABBA inhibits Staphylococcus aureus Sortase A (SrtA), a transpeptidase that

anchors surface proteins involved in virulence to the bacterial cell wall.[13][14] This inhibition is

achieved through direct binding to the enzyme.[13]

Quantitative Data: Antifungal Activity
Organism Assay

Concentration
(g/L)

Effect Reference

Fusarium

oxysporum

Mycelial Growth

Inhibition
2 93.13% inhibition [4][11]

Experimental Workflow: Sortase A Inhibition Assay
The following diagram outlines the workflow for a FRET-based assay to measure SrtA

inhibition.
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Caption: Workflow for a FRET-based Sortase A inhibition assay.

Experimental Protocols
This protocol is for determining the inhibitory effect of Dryocrassin ABBA on SrtA activity.

Materials:

Dryocrassin ABBA
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Recombinant S. aureus SrtA

FRET substrate for SrtA (e.g., Dabcyl-QALPETGEE-Edans)

Assay buffer

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Dryocrassin ABBA in the assay buffer.

In a black 96-well plate, pre-incubate SrtA with the Dryocrassin ABBA dilutions for 1 hour at

room temperature.

Add the FRET substrate to each well to initiate the reaction.

Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g.,

Excitation: 336 nm, Emission: 490 nm for Dabcyl/Edans substrate).

Record fluorescence measurements over time to determine the initial reaction rates.

Calculate the percentage of inhibition for each concentration of Dryocrassin ABBA and

determine the IC50 value.

This protocol is for assessing the inhibitory effect of Dryocrassin ABBA on fungal mycelial

growth.

Materials:

Dryocrassin ABBA

Fusarium oxysporum culture

Potato Dextrose Agar (PDA) plates

Sterile water

Incubator

Methodological & Application
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Procedure:

Prepare PDA medium containing various concentrations of Dryocrassin ABBA. A control

plate with no Dryocrassin ABBA should also be prepared.

Pour the media into sterile Petri dishes and allow them to solidify.

Place a small plug of F. oxysporum mycelium in the center of each plate.

Incubate the plates at an appropriate temperature for fungal growth (e.g., 25-28°C).

Measure the diameter of the fungal colony daily until the colony in the control plate reaches

the edge of the plate.

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-

T)/C] x 100, where C is the average colony diameter of the control group and T is the

average colony diameter of the treatment group.

Drug Development Considerations
Pharmacokinetic studies on Dryocrassin ABBA have shown promising results, including good

microsomal stability, low inhibition of hERG channels and CYP450 enzymes, a long half-life

(5.5-12.6 hours), and high plasma exposure.[8][10] These findings suggest that Dryocrassin
ABBA has the potential to be developed as a therapeutic agent.

Conclusion
Dryocrassin ABBA is a versatile natural product with significant potential for use in molecular

biology research and drug discovery. Its well-defined mechanisms of action in inducing

apoptosis, inhibiting viral and bacterial enzymes, and modulating the immune response make it

a valuable tool for studying these processes. The protocols provided in these application notes

offer a starting point for researchers to explore the diverse biological activities of Dryocrassin
ABBA in their own experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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